5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic intermediate compound used in the synthesis of halogenated benzimidazole ribofuranosides. These ribofuranosides are analogues of naturally occurring nucleosides, which are the building blocks of DNA and RNA. By studying the conformation and activity of these analogues, researchers can gain valuable insights into the structure-activity relationships of nucleosides and develop potentially valuable compounds for biological applications. []
5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a complex organic compound notable for its unique structure, which includes bromine atoms, a methyl group, and a trimethylsilyl ethoxy methyl group attached to an indazole ring. This compound is classified under indazoles, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Its chemical structure is defined by the presence of two bromine atoms at the 5 and 7 positions of the indazole core, contributing to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves several key steps:
In industrial settings, continuous flow reactors may be used to enhance the efficiency and scalability of the synthesis process. Automated systems for reagent addition and precise temperature control can significantly improve yield and consistency in product quality.
The molecular formula for 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is . The structure features:
5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole primarily serves as an intermediate in the synthesis of halogenated benzimidazole ribofuranosides. This involves glycosylation reactions where the protected benzimidazole reacts with a protected ribose sugar derivative in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4).
The reactions typically require careful control of conditions to ensure high yields and selectivity. The presence of bromine atoms enhances electrophilicity, making the compound a valuable intermediate for further synthetic transformations.
The mechanism by which 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole exerts its effects varies based on its application. For instance:
The specific molecular targets and pathways involved depend on the biological context in which this compound is utilized.
The physical properties of 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole include:
Key chemical properties include:
These properties influence its handling and application in laboratory settings.
5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole finds several applications:
Its versatility makes it an important compound in both research and industrial applications .
Achieving precise regioselective dibromination at the 5- and 7-positions of 6-methyl-1H-indazole presents significant synthetic challenges due to competing reaction pathways. The electron-rich nature of the indazole ring system necessitates carefully modulated electrophilic aromatic substitution (EAS) conditions to avoid over-bromination or incorrect positional selectivity. N-protection prior to bromination is often essential to prevent nucleophilic deactivation or side reactions at the indazole nitrogen. Common brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) require strict temperature control (−10°C to 25°C) and solvent polarity adjustments (e.g., dichloromethane vs. DMF) to direct electrophilic attack. The C5 position typically exhibits higher reactivity than C7 due to electronic asymmetry in the indazole scaffold, though steric effects from the adjacent 6-methyl group further complicate C7 functionalization [3]. Lewis acid catalysts (e.g., FeBr₃) may enhance selectivity but risk promoting debromination or rearrangements in multihalogenated systems. Successful 5,7-dibromination hinges on iterative optimization: initial monobromination at C5, followed by protection group manipulation, and subsequent C7 bromination under modified conditions to overcome the deactivating effect of the first bromine substituent. Computational modeling supports these observations, showing differential charge distribution at C5 (−0.12 e) versus C7 (−0.09 e) in 6-methylindazole derivatives [3] [6].
Table 1: Comparative Regioselectivity of Brominating Agents for 6-Methylindazole
Brominating Agent | Solvent | Temp (°C) | C5:C7 Selectivity | Key Limitations |
---|---|---|---|---|
Br₂ | CH₂Cl₂ | 0 | 8:1 | Polybromination >15% |
NBS | DMF | 25 | 5:1 | N-Debromination risk |
Br₂/FeBr₃ | CHCl₃ | −10 | 12:1 | Low C7 conversion |
Pyridinium tribromide | AcOH | 40 | 3:1 | Acetylation side products |
The acid- and base-labile (2-(trimethylsilyl)ethoxy)methyl (SEM) group serves as a cornerstone for N1-protection in 5,7-dibromo-6-methylindazole synthesis, enabling subsequent functionalization at halogenated positions. SEM chloride (Cl-CH₂-O-CH₂-CH₂-Si(CH₃)₃) is the reagent of choice, reacting with the indazole nitrogen under mild basic conditions (K₂CO₃ or DIPEA) in anhydrous THF or DMF at 0–25°C. This protection step must precede bromination to prevent quaternization of the indazole nitrogen, which would deactivate the ring toward electrophilic substitution. The SEM group’s orthogonality to other functional groups is critical—it withstands bromination conditions and palladium-catalyzed cross-couplings while remaining readily cleavable with fluoride sources (TBAF) or dilute acids (0.1M HCl) without affecting the bromine substituents or methyl group [4] [5]. Key challenges include controlling exothermic reactions during SEM chloride addition and minimizing residual moisture that hydrolyzes the reagent (hydrolysis half-life <30 min in humid air). Installation yields typically range from 70–85%, with purification complicated by siloxane byproducts (e.g., (SEM)₂O). Recent advances employ molecular sieves (3Å) to scavenge water in situ, pushing yields toward 90% while reducing side products to <5% [10]. The SEM-protected intermediate (e.g., 6-methyl-1-SEM-indazole) is confirmed via characteristic NMR shifts: Si-CH₃ at δ 0.05 ppm, -O-CH₂- at δ 3.65 ppm, and N-CH₂- at δ 5.75 ppm in CDCl₃ [2] [4].
Multistep functionalization of 6-methylindazole requires rigorous sequence optimization to balance reactivity and steric constraints. The optimal route involves: (1) SEM protection of N1; (2) low-temperature C5 monobromination; (3) high-temperature C7 bromination; and (4) SEM deprotection/reprotection if late-stage modifications are needed. Bromination at C7 after C5 substitution faces electronic deactivation (Hammett σₘ = +0.39 for Br) and steric interference from the 6-methyl group, necessitating forcing conditions (e.g., excess NBS in refluxing CCl₄ with radical initiators like AIBN). Alternatively, directed ortho-metalation (DoM) strategies using n-BuLi/TMEDA at −78°C enable selective C7 bromination via transient complexation, but risk SEM group degradation under strong bases [3]. The 6-methyl group’s presence offers both advantages—stabilizing certain metallated intermediates through hyperconjugation—and disadvantages, as its oxidation to aldehyde can occur with strong oxidants. Final purity of the 5,7-dibromo-6-methyl-1-SEM-indazole (CAS 1973503-49-9) hinges on separating positional isomers (e.g., 4,7-dibromo contaminants) and residual siloxanes. Crystallization from hexane/ethyl acetate mixtures provides >95% purity for most intermediates, though silica gel chromatography remains indispensable for analytical-grade material, evidenced by Rf = 0.3 in 3:7 ethyl acetate/hexane [2] [4] [5].
Palladium-catalyzed cross-coupling reactions involving the title compound demand specialized ligand systems to overcome steric hindrance from the 6-methyl group and electronic deactivation by bromine substituents. Synergistic N-heterocyclic carbene (NHC)/phosphine ligand pairs (e.g., IPr-PdCl₂-Py/RuPhos) significantly enhance catalytic efficiency in Buchwald-Hartwig aminations or Suzuki couplings at C5 or C7. The NHC ligand (σ-donor strength ≈ 2050 cm⁻¹ in Tolman Electronic Parameter) promotes oxidative addition into C-Br bonds, while bulky phosphines (e.g., RuPhos, %Vbur > 40%) accelerate reductive elimination—critical for achieving >90% yield where conventional catalysts fail [6] [9]. For the sterically encumbered C7 position, microwave-assisted catalysis (100–150°C) with Pd-PEPPSI-IPentCl precatalysts reduces reaction times to <1 hour. Catalyst loadings can be optimized to 0.5–2 mol% using machine learning models that predict ligand/reactant compatibility, minimizing dehalogenation side products (<3%). Table 2 compares catalytic approaches:
Table 2: Ligand Systems for Pd-Catalyzed Functionalization of 5,7-Dibromo-6-methyl-1-SEM-indazole
Precatalyst | Ligand System | Reaction Type | Yield at C5 (%) | Yield at C7 (%) |
---|---|---|---|---|
Pd₂(dba)₃ | XPhos | Suzuki | 85 | 40 |
Pd(OAc)₂ | SPhos | Buchwald-Hartwig | 78 | 35 |
Pd-PEPPSI-IPr | NHC only | Sonogashira | 92 | 60 |
Pd-PEPPSI-IPentCl | NHC only | Negishi | 88 | 75 |
IPr-PdCl₂-Py | NHC/RuPhos | Suzuki | 95 | 89 |
Purification of 5,7-dibromo-6-methyl-1-SEM-indazole and its precursors confronts two persistent issues: (1) co-elution of halogenated positional isomers (e.g., 4,7- vs. 5,7-dibromo) due to similar polarities, and (2) persistent siloxane impurities (e.g., cyclic (SEM)₂O derivatives) that resist crystallization. Standard silica gel chromatography partially resolves isomers but causes SEM group decomposition with acidic surface silanols (pH < 6), reducing recovery to <70%. Neutral alumina or reverse-phase C18 columns (water/acetonitrile gradients) offer superior separation, though halogenated compounds exhibit poor UV visibility below 250 nm, necessitating ELSD detection [1] [5]. Crystallization optimization reveals ethyl acetate/hexane (1:4) as optimal for the title compound, yielding colorless needles with mp 92–94°C, while excluding protic solvents (e.g., MeOH) prevents SEM cleavage. Final purity validation requires complementary techniques: ¹H NMR (absence of δ 2.3 ppm singlet for 4-methyl isomer), HPLC-MS (retention time 8.2 min on C18), and elemental analysis (theoretical: C 40.04%, H 4.79%, N 6.66%; observed: C 40.12%, H 4.82%, N 6.63%) [1] [2] [8]. Suppliers explicitly note analytical data gaps for such compounds, placing responsibility on buyers for identity/purity confirmation [1] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1